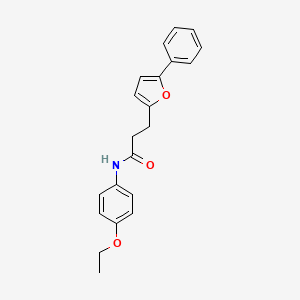![molecular formula C17H19N7O2S B11032783 Methyl 7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11032783.png)
Methyl 7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This step involves the reaction of appropriate starting materials, such as 4-methyl-2-(pyrrolidin-1-yl)pyrimidine, with suitable reagents under controlled conditions to form the pyrimidine core.
Introduction of the triazole ring: The pyrimidine core is then reacted with a triazole precursor to form the triazolopyrimidine structure.
Methylation and sulfanylation: The triazolopyrimidine intermediate is further modified by introducing methyl and methylsulfanyl groups through appropriate methylation and sulfanylation reactions.
Esterification: Finally, the carboxylate group is introduced through esterification reactions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-7-[4-Methyl-2-(Pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).
Reduktion: Mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder basischem Medium.
Reduktion: LiAlH4 in trockenem Ether.
Substitution: Halogenierte Lösungsmittel wie Chloroform (CHCl3) oder Tetrachlorkohlenstoff (CCl4).
Hauptprodukte
Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zur Bildung von Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Pfade.
Medizin: Potenzielles Therapeutikum für verschiedene Krankheiten.
Industrie: Anwendung in der Entwicklung neuer Materialien oder Katalysatoren.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder Nukleinsäuren umfassen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Hemmung: Blockierung der Aktivität eines bestimmten Enzyms.
Aktivierung: Steigerung der Aktivität eines Rezeptors.
Bindung: Interaktion mit DNA oder RNA zur Modulation der Genexpression.
Wirkmechanismus
The mechanism of action of METHYL 7-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2-(METHYLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-7-[4-Methyl-2-(Pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxylat
- Methyl-7-[4-Methyl-2-(Pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxylat
Einzigartigkeit
Die Einzigartigkeit von Methyl-7-[4-Methyl-2-(Pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxylat liegt in seinen spezifischen Strukturmerkmalen, die im Vergleich zu anderen ähnlichen Verbindungen einzigartige biologische Aktivitäten oder chemische Reaktivität verleihen können.
Eigenschaften
Molekularformel |
C17H19N7O2S |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
methyl 7-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19N7O2S/c1-10-11(8-18-15(20-10)23-6-4-5-7-23)13-12(14(25)26-2)9-19-16-21-17(27-3)22-24(13)16/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
CXYKIHYOLVMSFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1C2=C(C=NC3=NC(=NN23)SC)C(=O)OC)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(furan-2-yl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11032700.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11032703.png)
![1-hydroxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]isoquinoline-4-carboxamide](/img/structure/B11032711.png)
![N-[3-(morpholin-4-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B11032716.png)
![3-benzyl-N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B11032723.png)
![7-(2-amino-4-phenyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11032730.png)
![6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11032752.png)
![2-pentyl-8-(2-pyridyl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B11032753.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B11032754.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11032755.png)
![5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032759.png)
![2-(2,4-dichlorophenoxy)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11032767.png)
![2-anilino-5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11032772.png)

